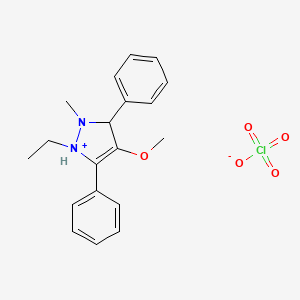
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes methyl and propoxy groups attached to the pyrazole ring, as well as two 3-methylphenyl groups
Métodos De Preparación
The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the methyl, propoxy, and 3-methylphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects, such as its potential to act as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism by which 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole exerts its effects is not well-understood. like other pyrazole derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-3,5-bis(4-methylphenyl)-4-propoxy-1H-pyrazole: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.
1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole: This compound lacks the methyl groups on the phenyl rings, making it less sterically hindered.
1-Methyl-3,5-bis(3-chlorophenyl)-4-propoxy-1H-pyrazole: This compound has chlorine atoms instead of methyl groups on the phenyl rings, which can significantly alter its chemical properties.
Propiedades
Número CAS |
60627-74-9 |
|---|---|
Fórmula molecular |
C21H24N2O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-methyl-3,5-bis(3-methylphenyl)-4-propoxypyrazole |
InChI |
InChI=1S/C21H24N2O/c1-5-12-24-21-19(17-10-6-8-15(2)13-17)22-23(4)20(21)18-11-7-9-16(3)14-18/h6-11,13-14H,5,12H2,1-4H3 |
Clave InChI |
SIEJLBYFBJFXFE-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

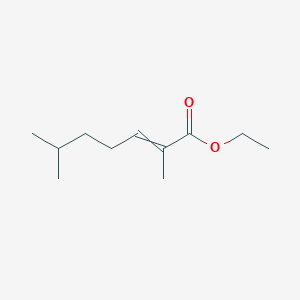
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
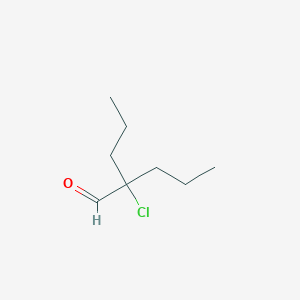
![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
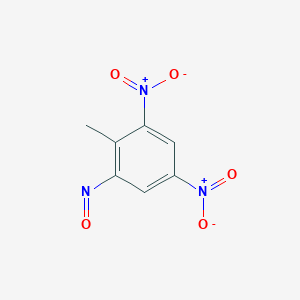
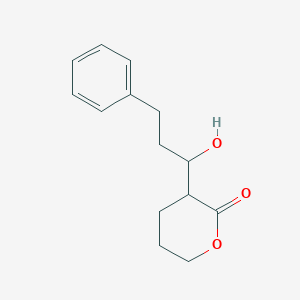
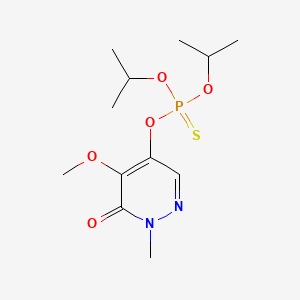
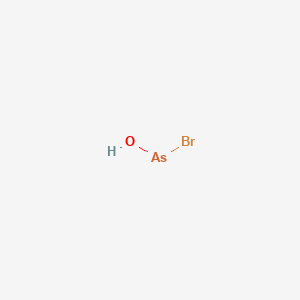
![3-(2,4,6-Trimethoxyphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14600398.png)
